3-Methyl-4-(3-methylbutoxy)aniline
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Overview
Description
3-Methyl-4-(3-methylbutoxy)aniline is an organic compound with the molecular formula C12H19NO It is a derivative of aniline, characterized by the presence of a methyl group and a 3-methylbutoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3-methylbutoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-3-methylbutoxybenzene with aniline. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(3-methylbutoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Methyl-4-(3-methylbutoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-methylbutoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(3-methylbutoxy)aniline
- 4-[(3-methylbutoxy)methyl]aniline
- 3,4-(Methylenedioxy)aniline
Uniqueness
3-Methyl-4-(3-methylbutoxy)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-methyl-4-(3-methylbutoxy)aniline |
InChI |
InChI=1S/C12H19NO/c1-9(2)6-7-14-12-5-4-11(13)8-10(12)3/h4-5,8-9H,6-7,13H2,1-3H3 |
InChI Key |
DRAXYKJQRKFDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCC(C)C |
Origin of Product |
United States |
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